molecular formula C10H12O2 B1530350 (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568108-57-5

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1530350
M. Wt: 164.2 g/mol
InChI Key: QHICYGQJHBFCPI-SECBINFHSA-N
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Description

(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as 4R-8-methyl-dihydro-benzopyran-4-ol, is a naturally occurring organic compound found in various plants and fungi. It has been studied extensively for its potential medicinal properties and is currently being explored for its potential uses in the medical and pharmaceutical fields.

Scientific Research Applications

Antioxidant Activity

A series of 4-methylcoumarins, including compounds structurally related to “(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol,” have been synthesized and tested for their radical-scavenging ability and reducing power. These compounds showed comparable activity to Trolox, a known antioxidant, suggesting their potential in therapy and food preservation due to their valuable biological activities (Ćavar, Kovač, & Maksimović, 2009; Ćavar, Kovač, & Maksimović, 2012).

Antihypertensive Activity

Novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols have been synthesized and shown to possess antihypertensive activity in spontaneously hypertensive rats. These compounds, including variations of the core structure, have been classified as potassium-channel activators, indicating their therapeutic potential in managing hypertension (Ashwood et al., 1990; Cassidy et al., 1992).

Synthesis and Biological Evaluation

Derivatives of “(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol” have been explored for their synthesis and potential biological activities. Studies include the synthesis and evaluation of natural-product-inspired, aminoalkyl-substituted 1-benzopyrans as novel antiplasmodial agents, indicating their utility in the treatment of malaria (Uth et al., 2021).

Cytotoxicity and Anticancer Activity

Pyrano[4,3-b]chromones, closely related to the compound , have been investigated for their cytotoxicity against various cancer cell lines, including human oral squamous cell carcinoma cells. These studies offer insights into the design of new anticancer drugs based on modifications of the benzopyran core structure (Nagai et al., 2018).

Structural and Spectroscopic Analysis

Research on 3-benzylchroman-4-ones (homoisoflavanones) has contributed to understanding the structural stability and properties of benzopyran derivatives. These studies have applications in developing compounds with anti-inflammatory, antibacterial, and antiviral properties, among others (Salam et al., 2021).

properties

IUPAC Name

(4R)-8-methyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICYGQJHBFCPI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H](CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

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